molecular formula C23H25N7O B2626137 (4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034258-52-9

(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No. B2626137
CAS RN: 2034258-52-9
M. Wt: 415.501
InChI Key: CACOYQQGSDXLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-Methylpyrimidin-4-yl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Estrogen Receptor Binding Affinity : Researchers synthesized compounds with substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related structures, which were evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Molecular docking with active compounds against Bcl-2 protein showed good binding affinity, indicating potential for anti-proliferative activities in cancer research (Parveen et al., 2017).

Antipsychotic Potential : A study on conformationally restricted butyrophenones with various piperazine and pyrimidine structures highlighted their evaluation as antipsychotic agents through in vitro assays for affinity for dopamine and serotonin receptors. This research provides insights into the design of compounds with potential antipsychotic effects (Raviña et al., 2000).

Pharmacological Evaluation

TRPV4 Channel Antagonist for Pain Treatment : A novel series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in animal models. This suggests potential applications in developing new treatments for pain (Tsuno et al., 2017).

Anticonvulsant Agents : Derivatives synthesized for blocking sodium channels demonstrated anticonvulsant activities, highlighting their potential in developing treatments for convulsive disorders (Malik & Khan, 2014).

Molecular Interaction and Mechanism Studies

Cannabinoid Receptor Antagonist : The molecular interaction of a compound structurally related to piperidines and pyrimidines with the CB1 cannabinoid receptor was investigated, providing insights into antagonist activity mechanisms. This research contributes to understanding how similar compounds may interact with receptors (Shim et al., 2002).

properties

IUPAC Name

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-17-12-24-15-27-22(17)28-7-9-29(10-8-28)23(31)19-13-30(14-19)21-11-20(25-16-26-21)18-5-3-2-4-6-18/h2-6,11-12,15-16,19H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACOYQQGSDXLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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